4-Piperidinecarboxylic acid, 1-[2-(methylsulfonyl)ethyl]-
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Overview
Description
4-Piperidinecarboxylic acid, 1-[2-(methylsulfonyl)ethyl]- is a chemical compound that belongs to the class of piperidinecarboxylic acids. These compounds are characterized by a piperidine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms. The presence of the methylsulfonyl group attached to the ethyl chain makes this compound unique and potentially useful in various applications.
Preparation Methods
The synthesis of 4-Piperidinecarboxylic acid, 1-[2-(methylsulfonyl)ethyl]- can be achieved through several synthetic routes. One common method involves the reaction of piperidine with ethyl chloroformate to form the piperidinecarboxylic acid intermediate. This intermediate is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-Piperidinecarboxylic acid, 1-[2-(methylsulfonyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions where the methylsulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Piperidinecarboxylic acid, 1-[2-(methylsulfonyl)ethyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.
Mechanism of Action
The mechanism of action of 4-Piperidinecarboxylic acid, 1-[2-(methylsulfonyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
4-Piperidinecarboxylic acid, 1-[2-(methylsulfonyl)ethyl]- can be compared with other similar compounds such as:
4-Piperidinecarboxylic acid: Lacks the methylsulfonyl group, making it less versatile in certain chemical reactions.
1-[2-(Methylsulfonyl)ethyl]piperidine: Similar structure but without the carboxylic acid group, affecting its reactivity and applications.
Piperidine derivatives: A broad class of compounds with varying substituents on the piperidine ring, each with unique properties and applications.
The uniqueness of 4-Piperidinecarboxylic acid, 1-[2-(methylsulfonyl)ethyl]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H17NO4S |
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Molecular Weight |
235.30 g/mol |
IUPAC Name |
1-(2-methylsulfonylethyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C9H17NO4S/c1-15(13,14)7-6-10-4-2-8(3-5-10)9(11)12/h8H,2-7H2,1H3,(H,11,12) |
InChI Key |
JTBUHVUGMIOCTO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCN1CCC(CC1)C(=O)O |
Origin of Product |
United States |
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